molecular formula C17H22N2O3S2 B3601088 ethyl 5'-[(N,N-diethylglycyl)amino]-2,3'-bithiophene-4'-carboxylate

ethyl 5'-[(N,N-diethylglycyl)amino]-2,3'-bithiophene-4'-carboxylate

Cat. No.: B3601088
M. Wt: 366.5 g/mol
InChI Key: MWXLRVWATSVVLI-UHFFFAOYSA-N
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Description

Ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings, which are sulfur-containing five-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate typically involves multiple steps. One common method starts with the preparation of the bithiophene core, followed by the introduction of the carboxylate and amino groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the carboxylate group or to modify the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogen or alkyl groups onto the thiophene rings.

Scientific Research Applications

Ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing heterocycles and biological molecules.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The thiophene rings can participate in π-π stacking interactions, while the amino and carboxylate groups can form hydrogen bonds with target molecules. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl-5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate: This compound has similar structural features but with different functional groups, leading to distinct properties and applications.

    Indole derivatives: These compounds also contain heterocyclic rings and exhibit a wide range of biological activities.

Uniqueness

Ethyl 5’-[(N,N-diethylglycyl)amino]-2,3’-bithiophene-4’-carboxylate is unique due to its specific combination of functional groups and the presence of the bithiophene core. This structure imparts unique electronic and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[[2-(diethylamino)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-4-19(5-2)10-14(20)18-16-15(17(21)22-6-3)12(11-24-16)13-8-7-9-23-13/h7-9,11H,4-6,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXLRVWATSVVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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